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Compound of Interest

Compound Name: Aspochalasin I

Cat. No.: B1257467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Aspochalasin I and its analogs, a class of fungal secondary metabolites, have garnered

significant interest in the scientific community for their potent cytotoxic activities against various

cancer cell lines. These compounds belong to the broader family of cytochalasans, which are

well-documented inhibitors of actin polymerization. Understanding the relationship between the

chemical structure of these analogs and their biological activity is paramount for the

development of novel and more effective anticancer therapeutics. This guide provides a

comparative analysis of Aspochalasin I analogs, presenting key experimental data, detailed

methodologies, and a visual representation of their mechanism of action.

Comparative Cytotoxicity of Aspochalasin I Analogs
The cytotoxic efficacy of Aspochalasin I analogs is intrinsically linked to their structural

features. Modifications to the isoindolone ring, the macrocyclic ring, and various substituent

groups can significantly impact their potency. The following table summarizes the available

50% inhibitory concentration (IC50) values for several Aspochalasin I analogs against a panel

of human cancer cell lines.
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Compoun
d

NCI-H460
(Lung)
IC50 (µM)

MCF-7
(Breast)
IC50 (µM)

SF-268
(CNS)
IC50 (µM)

PC3
(Prostate)
IC50 (µM)

HCT-116
(Colon)
IC50 (µM)

Notes

Aspochala

sin I

Reported

weak to

moderate

cytotoxicity

[1][2]

Reported

weak to

moderate

cytotoxicity

[1][2]

Reported

weak to

moderate

cytotoxicity

[1][2]

- -

Aspochala

sin J

Reported

weak to

moderate

cytotoxicity

[1][2]

Reported

weak to

moderate

cytotoxicity

[1][2]

Reported

weak to

moderate

cytotoxicity

[1][2]

- -

Aspochala

sin K

Reported

weak to

moderate

cytotoxicity

[1][2]

Reported

weak to

moderate

cytotoxicity

[1][2]

Reported

weak to

moderate

cytotoxicity

[1][2]

- -

Aspochala

sin L
- - - - -

Inhibits

HIV-1

integrase

activity with

an IC50 of

71.7 µM[3]

Aspochala

sin V
- - -

No activity

observed

No activity

observed

Contains a

C-7

hydroxyl

and a C-20

methylthio

group.[4]

Aspochala

sin W

- - - 30.4 39.2 C-7

unsubstitut

ed analog

of
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Aspochala

sin V.[4]

TMC-169 - - - - 0.78 µg/ml

A simple C-

18-

hydroxyl

analog,

showing

remarkable

cytotoxicity.

[4]

Key Structure-Activity Relationship Insights:

Substitution at C-7: The presence of a hydroxyl group at the C-7 position appears to

influence activity. For instance, Aspochalasin V (C-7 hydroxyl) was inactive, while its

unsubstituted analog, Aspochalasin W, showed activity against PC3 and HCT-116 cell lines.

[4]

Substitution on the Macrocycle: The macrocycle provides significant opportunities for

structural diversification.[4] The high potency of TMC-169, a simple C-18 hydroxyl analog,

suggests that even minor modifications in this region can lead to substantial changes in

cytotoxicity.[4]

Ester vs. Ketone at C-21: Aspochalasins can be categorized based on the presence of an

ester or a ketone at the C-21 position, which affects the macrocycle's connection to the

isoindole unit.[4]

Experimental Protocols
The evaluation of the cytotoxic activity of Aspochalasin I analogs is predominantly carried out

using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay is a widely adopted colorimetric method for assessing cell viability.

Detailed Protocol for MTT Cytotoxicity Assay
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This protocol provides a general framework for determining the IC50 values of Aspochalasin I
analogs.

1. Cell Seeding:

Culture human cancer cell lines (e.g., NCI-H460, MCF-7, SF-268) in appropriate culture
medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per
well.
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell
attachment.

2. Compound Treatment:

Prepare stock solutions of the Aspochalasin I analogs in dimethyl sulfoxide (DMSO).
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final
concentrations.
Remove the old medium from the 96-well plates and add 100 µL of the medium containing
the different concentrations of the test compounds. Include a vehicle control (medium with
DMSO) and a positive control (a known cytotoxic agent).
Incubate the plates for another 48 to 72 hours.

3. MTT Assay:

After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered
saline) to each well.
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce
the yellow MTT to purple formazan crystals.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the
formazan crystals.
Gently shake the plates for 15 minutes to ensure complete dissolution.

4. Data Analysis:

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the
IC50 value, which is the concentration of the compound that causes 50% inhibition of cell
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growth.

Mechanism of Action: Inhibition of Actin
Polymerization
The primary mechanism of cytotoxicity for cytochalasans, including Aspochalasin I analogs, is

the disruption of the cellular actin cytoskeleton. These compounds bind to the barbed (fast-

growing) end of actin filaments, thereby inhibiting the polymerization of actin monomers.[5] This

interference with actin dynamics disrupts essential cellular processes such as cell division,

motility, and maintenance of cell shape, ultimately leading to apoptosis.
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Mechanism of Action: Actin Polymerization Inhibition
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Aspochalasin I analogs inhibit actin polymerization, leading to apoptosis.

Experimental Workflow for Cytotoxicity Screening
The process of identifying and characterizing the cytotoxic potential of new Aspochalasin I
analogs typically follows a standardized workflow.
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Experimental Workflow: Cytotoxicity Screening

Start: Synthesize or Isolate
Aspochalasin I Analogs

Prepare Stock Solutions
(in DMSO)

Treat Cells with
Serial Dilutions of Analogs

Culture Human
Cancer Cell Lines

Seed Cells into
96-well Plates

Incubate for
48-72 hours

Perform
MTT Assay

Analyze Absorbance Data
and Calculate IC50 Values

Structure-Activity
Relationship Analysis

End: Identify Lead
Compounds for Further

Development

Click to download full resolution via product page

A typical workflow for screening the cytotoxicity of Aspochalasin I analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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